molecular formula C12H17NO2 B13509132 ethyl (2R)-2-(benzylamino)propanoate

ethyl (2R)-2-(benzylamino)propanoate

Cat. No.: B13509132
M. Wt: 207.27 g/mol
InChI Key: QDBFFNIUCGDMQN-SNVBAGLBSA-N
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Description

Ethyl (2R)-2-(benzylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a (2R)-2-(benzylamino)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(benzylamino)propanoate typically involves the esterification of (2R)-2-(benzylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of immobilized catalysts can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(benzylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: (2R)-2-(benzylamino)propanoic acid.

    Reduction: (2R)-2-(benzylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(benzylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(benzylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(benzylamino)propanoic acid, which can then interact with enzymes or receptors in biological systems. The benzylamino group may also play a role in binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-(benzylamino)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl (2R)-2-(benzylamino)propanoate: A similar ester with a methyl group instead of an ethyl group.

    Ethyl (2R)-2-(phenylamino)propanoate: A compound with a phenylamino group instead of a benzylamino group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an ester and a benzylamino group. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl (2R)-2-(benzylamino)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1

InChI Key

QDBFFNIUCGDMQN-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)NCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)NCC1=CC=CC=C1

Origin of Product

United States

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